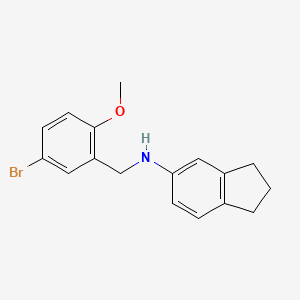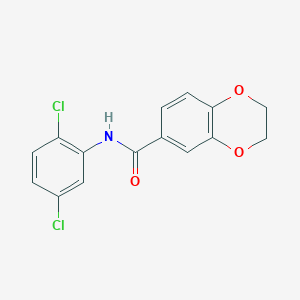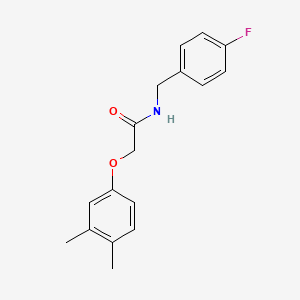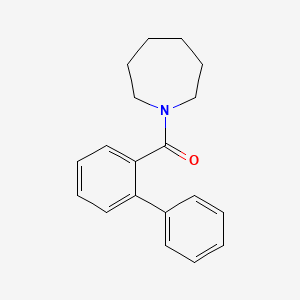
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, also known as BIA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BIA is a small molecule that belongs to the class of indenylamines, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is not fully understood. However, studies have suggested that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine exerts its neuroprotective and anti-cancer effects through multiple pathways. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to have a range of biochemical and physiological effects. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in lab experiments is its small size, which allows for easy penetration into cells and tissues. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in lab experiments is its potential toxicity. Studies have shown that high doses of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can cause cytotoxicity and apoptosis in normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in in vivo experiments.
Direcciones Futuras
There are several future directions for research on (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can protect against neuronal damage caused by oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate the mechanisms underlying (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine's anti-cancer effects and to determine its efficacy in animal models of cancer. In addition, studies are needed to investigate the potential side effects and toxicity of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in humans.
Métodos De Síntesis
The synthesis of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 2,3-dihydro-1H-indene in the presence of a reducing agent such as sodium borohydride. The reaction yields (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ol, which is then converted to the amine derivative using an amine source such as ammonium chloride and a reducing agent such as sodium borohydride. The final product, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can protect against neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
In addition, (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been studied for its potential as an anti-cancer agent. Studies have shown that (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has also been shown to have anti-metastatic effects, making it a potential candidate for the treatment of metastatic cancers.
Propiedades
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-8-6-15(18)9-14(17)11-19-16-7-5-12-3-2-4-13(12)10-16/h5-10,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDKYFYIGTNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)

![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)


amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)




